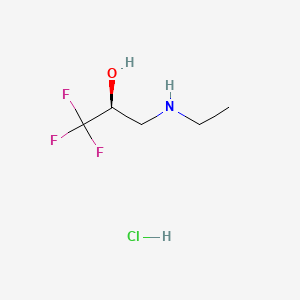
1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that features both imidazole and diazepane rings
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the imidazole ring, followed by the introduction of the diazepane moiety. Common starting materials include 1-methylimidazole and appropriate diazepane precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or diazepane rings are replaced with other groups. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 1-(1-methyl-1H-imidazol-4-yl)methylamine and 1-(3-aminopropyl)-2-methyl-1H-imidazole.
Uniqueness: The presence of both imidazole and diazepane rings in a single molecule makes it unique, offering a combination of properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C9H18Cl2N4 |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
1-(1-methylimidazol-2-yl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12-7-5-11-9(12)13-6-2-3-10-4-8-13;;/h5,7,10H,2-4,6,8H2,1H3;2*1H |
Clave InChI |
CERBEWRGXIPKAJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1N2CCCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)








![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)

![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
